molecular formula C5H11NO B2371236 1-Amino-3-methylbutan-2-one CAS No. 692256-83-0

1-Amino-3-methylbutan-2-one

Cat. No.: B2371236
CAS No.: 692256-83-0
M. Wt: 101.149
InChI Key: UNYDWXGETNKFSJ-UHFFFAOYSA-N
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Description

1-Amino-3-methylbutan-2-one is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a carbon chain that includes a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 3-methyl-2-butanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature and pressure being carefully controlled to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. Catalytic hydrogenation of 3-methyl-2-butanone in the presence of ammonia is a commonly employed method. The use of advanced catalysts and optimized reaction conditions allows for high throughput and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Secondary alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Amino-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-amino-3-methylbutan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The ketone group can participate in nucleophilic addition reactions, further modulating biological pathways.

Comparison with Similar Compounds

    3-Methylbutan-2-one: Lacks the amino group, making it less reactive in certain biochemical contexts.

    2-Amino-3-methylbutane: Similar structure but lacks the ketone group, affecting its reactivity and applications.

    1-Amino-2-methylpropan-2-one: Different positioning of functional groups, leading to distinct chemical properties.

Uniqueness: 1-Amino-3-methylbutan-2-one is unique due to the presence of both an amino group and a ketone group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Biological Activity

1-Amino-3-methylbutan-2-one, also known as amino isobutyric acid , is an organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

  • Chemical Formula : C5_5H11_{11}NO
  • Molecular Weight : 101.15 g/mol
  • IUPAC Name : this compound

Pharmacological Profile

This compound exhibits various pharmacological properties that have been investigated in multiple studies:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have reported its activity against the A549 human lung cancer cell line with varying IC50_{50} values depending on the formulation and concentration used .
CompoundIC50_{50} (µM)Remarks
This compound>200High concentrations required for significant effects
Cisplatin24.37 ± 0.13Standard control for comparison

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Regulation : It plays a crucial role in cell cycle regulation by influencing the G1-S transition and modulating cyclin-dependent kinase (CDK) activity. Specifically, it has been shown to phosphorylate key proteins involved in DNA synthesis and repair, such as BRCA2 and MYC, which are critical for maintaining genomic stability .
  • DNA Repair Mechanisms : The compound is implicated in homologous recombination repair pathways, promoting the repair of double-strand breaks in DNA, thereby preventing mutations and maintaining cellular integrity .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that formulations containing this compound exhibited significant cytotoxicity against A549 cells. The effectiveness was linked to its ability to induce apoptosis through the activation of p53 pathways, leading to cell cycle arrest and increased DNA repair efficiency .
  • Neuroprotective Effects : Research has indicated that this compound may have neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases .

Research Findings

Recent studies have provided insights into the broader implications of this compound:

  • Metabolic Pathways : It has been observed that this compound can influence metabolic pathways related to amino acid metabolism and energy production, potentially enhancing overall cellular function .
  • Synergistic Effects with Other Compounds : Investigations into combinations with other amino acids or bioactive compounds have shown enhanced therapeutic effects, suggesting that it may be beneficial in multi-target approaches for treatment strategies .

Properties

IUPAC Name

1-amino-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(2)5(7)3-6/h4H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYDWXGETNKFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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